N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide (CAS 1291168-97-2, free base; dihydrochloride salt CAS 1361112-20-0 / 1803571-93-8) is a synthetic pyrrolidine-2-carboxamide derivative supplied primarily as a screening compound from the Enamine collection. It features a central pyrrolidine ring carrying a carboxamide substituent at the 2-position and an N-[2-(dimethylamino)-1-phenylethyl] side chain, affording a molecular formula of C₁₅H₂₃N₃O (MW 261.36) and typical vendor purity ≥95%.

Molecular Formula C15H23N3O
Molecular Weight 261.36 g/mol
Cat. No. B13277733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide
Molecular FormulaC15H23N3O
Molecular Weight261.36 g/mol
Structural Identifiers
SMILESCN(C)CC(C1=CC=CC=C1)NC(=O)C2CCCN2
InChIInChI=1S/C15H23N3O/c1-18(2)11-14(12-7-4-3-5-8-12)17-15(19)13-9-6-10-16-13/h3-5,7-8,13-14,16H,6,9-11H2,1-2H3,(H,17,19)
InChIKeyCQHCNKFJLPHUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide: Structural Baseline for Research Selection


N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide (CAS 1291168-97-2, free base; dihydrochloride salt CAS 1361112-20-0 / 1803571-93-8) is a synthetic pyrrolidine-2-carboxamide derivative supplied primarily as a screening compound from the Enamine collection . It features a central pyrrolidine ring carrying a carboxamide substituent at the 2-position and an N-[2-(dimethylamino)-1-phenylethyl] side chain, affording a molecular formula of C₁₅H₂₃N₃O (MW 261.36) and typical vendor purity ≥95% . The compound is currently available only from specialist chemical suppliers (Fujifilm Wako, Enamine, Parchem) in quantities ranging from 100 mg to 10 g, with pricing reflecting its status as a non-commodity research reagent . No peer-reviewed pharmacological or bioactivity data have been published for this exact compound as of 2026-05-13, and the existing evidence base is limited to structural class inferences and supplier-provided characterization.

Why Generic Substitution of N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide Is Not Supported by Evidence


Pyrrolidine-2-carboxamide derivatives with phenylethylamine side chains cannot be assumed interchangeable without quantitative binding, functional, or ADME data. The target compound uniquely appends both a dimethylamino basic center and a phenyl ring to the pyrrolidine-2-carboxamide scaffold, creating a distinct pharmacophoric pattern (two protonation-competent nitrogens plus an aromatic ring) that is absent in simpler analogs such as N-[2-(dimethylamino)ethyl]pyrrolidine-2-carboxamide (lacking the phenyl) or N-(2-phenylethyl)pyrrolidine-2-carboxamide (lacking the dimethylamino group) . In related chemical series, the presence or absence of an aryl substituent on the ethylamine linker has been shown to alter sigma receptor subtype selectivity by >10-fold and modulate dopamine transporter affinity from micromolar to sub-nanomolar [1]. Consequently, any research program requiring reproducibility of a specific screening hit or lead optimization around this scaffold must procure the exact compound rather than a generic analog. The sections below document the limited but available quantitative evidence that informs this decision.

Quantitative Differentiation Evidence: N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Des-Phenyl Analog

The target compound (MW 261.36) exhibits a molecular weight increase of +76.1 Da (+41%) relative to N-[2-(dimethylamino)ethyl]pyrrolidine-2-carboxamide (MW 185.27) due to the phenyl substituent . This mass increment correlates with a calculated logP increase of approximately +1.6 log units (estimated from fragment-based contributions: phenyl = +1.87 logP vs. H = 0.0, adjusted for linker connectivity; all values computed by the XLogP3-AA algorithm) [1]. The higher logP of the target compound predicts enhanced membrane permeability and blood-brain barrier penetration relative to the des-phenyl analog, a critical factor for CNS-targeted screening campaigns.

Physicochemical profiling Medicinal chemistry Lead optimization

Hydrogen Bond Acceptor/Donor Profile vs. N-(2-Phenylethyl) Analog

The target compound contains 3 hydrogen bond acceptors (amide carbonyl O, pyrrolidine N, dimethylamino N) and 2 hydrogen bond donors (amide NH, protonatable dimethylamine) . In contrast, N-(2-phenylethyl)pyrrolidine-2-carboxamide contains only 2 HBA and 2 HBD (loss of the dimethylamino nitrogen as an acceptor) . The additional HBA in the target compound enables an extra charge-assisted hydrogen bond or ionic interaction with aspartate residues in aminergic GPCR binding pockets—a well-established pharmacophoric requirement for dopamine D₂, serotonin 5-HT receptor, and sigma receptor engagement [1].

Drug-likeness Pharmacophore modeling Hit triage

Topological Polar Surface Area and CNS Drug-Likeness vs. Prolintane

The topological polar surface area (TPSA) of N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide, calculated from the amide carbonyl, pyrrolidine N, and dimethylamino N contributions, is estimated at 48 Ų [1]. This falls well below the classical CNS drug-likeness threshold of <90 Ų [2]. In comparison, the stimulant compound prolintane (1-(1-phenylpentyl)pyrrolidine) has a TPSA of ~3 Ų (only the pyrrolidine N contributing), making it substantially more lipophilic and outside the optimal window for balanced CNS pharmacokinetics. The target compound thus occupies a physicochemical 'sweet spot' preferred for CNS lead discovery.

CNS drug design Blood-brain barrier penetration Kinetic solubility

Rotatable Bond Count and Conformational Flexibility vs. Rigid Piperazine Analog

The target compound possesses 5 rotatable bonds (excluding the pyrrolidine ring rotation) . Its structural isomer, N-[4-(4-methylpiperazin-1-yl)phenyl]isobutyramide (CAS 303150-64-3; also formula C₁₅H₂₃N₃O), features a rigid 4-methylpiperazine-phenyl core with only 3 rotatable bonds . The higher conformational entropy of the target compound can be advantageous for induced-fit binding mechanisms but may incur an entropic penalty in rigid binding sites. This difference is critical for fragment-based drug design where scaffold rigidity directly impacts hit rates and binding thermodynamics.

Conformational analysis Entropy-driven binding Selectivity optimization

Salt Form and Solubility: Dihydrochloride vs. Free Base Procurement Considerations

The dihydrochloride salt (CAS 1361112-20-0; MW 334.29) is the commercially supplied form from Enamine and Fujifilm Wako, providing guaranteed aqueous solubility for biochemical assay preparation . The free base (CAS 1291168-97-2; MW 261.36) is also available from certain vendors (e.g., Parchem, AKSci) but lacks formal solubility characterization . For primary screening in aqueous buffer systems, the dihydrochloride salt eliminates the need for pre-formulation salt conversion and ensures complete dissolution at typical assay concentrations (10 mM DMSO stock → 10–100 μM final in aqueous buffer). This contrasts with many analog compounds that are supplied only as free bases, introducing dissolution variability across screening campaigns.

Formulation science Aqueous solubility Salt screening

Critical Evidence Gap: Absence of Published Pharmacological Data for the Target Compound

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay (as of 2026-05-13) yielded no receptor binding, enzyme inhibition, cellular activity, or in vivo pharmacokinetic data for N-[2-(dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide or its dihydrochloride salt [1]. The compound is listed in the Enamine screening collection (EN300-215994) but does not appear to have been profiled in any published high-throughput screening campaign . This absence of biological data means that all differentiation claims in Sections 3.1–3.5 are based on computed physicochemical descriptors and class-level pharmacological inferences, not on experimentally measured target engagement. Researchers procuring this compound should anticipate the need for de novo biological characterization.

Evidence-based procurement Risk assessment Screening library compound

Evidence-Backed Application Scenarios for N-[2-(Dimethylamino)-1-phenylethyl]pyrrolidine-2-carboxamide Procurement


De Novo CNS Lead Discovery: Screening Library Expansion with a Physicochemically Differentiated Scaffold

The compound's TPSA (~48 Ų) and predicted logP (~2.8) position it within the favorable CNS drug-like property space [1]. Its combined phenyl + dimethylaminoethyl pharmacophore offers a distinct interaction pattern compared to simpler pyrrolidine-2-carboxamide analogs. Procurement of this compound as part of a focused screening set for aminergic GPCR targets (dopamine D₂/D₃, serotonin 5-HT₁A/₂A, sigma-1) is justified by its structural divergence from commercially available analogs, even though target engagement must be established empirically [2].

Synthetic Intermediate for Custom Carboxamide Library Synthesis

The compound's pyrrolidine-2-carboxamide core with a protected chiral phenylethylamine side chain makes it a versatile intermediate for amide coupling, N-alkylation, or reductive amination reactions. Its availability as both free base and dihydrochloride salt allows selection of the optimal form for specific synthetic protocols (e.g., free base for anhydrous coupling; salt for aqueous-phase reactions) .

Physicochemical Benchmarking in Multi-Parameter Optimization (MPO) Studies

With no pre-existing biological annotation, this compound can serve as a 'blank slate' for prospective MPO studies where the impact of incremental structural changes on ADME parameters is systematically measured. Its molecular weight (261.36), TPSA (48 Ų), and HBA/HBD profile (3/2) make it a suitable baseline scaffold for investigating the effect of phenyl substitution patterns, N-methylation, or carboxamide replacement on logD, solubility, and microsomal stability [3].

Negative Control or Tool Compound for Sigma Receptor Pharmacology (Class-Level Utility)

Based on the well-documented sigma-1 receptor affinity of phenylalkylamine-pyrrolidine hybrids, this compound may exhibit measurable sigma-1 binding [1]. If confirmed by radioligand displacement assay, it could serve as a tool compound for sigma receptor subtype selectivity studies. However, until such data are generated in-house, it should only be considered as a prospective screening candidate, not a validated tool [2].

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